4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one
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Overview
Description
Wallichinine: is a natural alkaloid compound found in the plant Piper wallichii. It has garnered significant attention due to its potential therapeutic properties, particularly its ability to inhibit platelet aggregation caused by platelet activating factor (PAF) . The compound has a molecular formula of C22H26O5 and a molecular weight of 370.445 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Wallichinine involves several steps, starting from the extraction of the compound from the plant Piper wallichii. The detailed synthetic routes and reaction conditions are not widely documented, but the compound can be isolated using standard extraction and purification techniques such as solvent extraction, chromatography, and crystallization.
Industrial Production Methods: Industrial production of Wallichinine is not well-established due to its natural origin and the complexity of its synthesis. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Wallichinine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize Wallichinine.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Wallichinine may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Wallichinine has a wide range of scientific research applications, including:
Mechanism of Action
Wallichinine exerts its effects primarily by interacting with the ABCB1 transporter, a protein involved in drug efflux in cancer cells. By inhibiting this transporter, Wallichinine increases the intracellular concentration of chemotherapeutic drugs, thereby enhancing their efficacy . Additionally, Wallichinine stimulates the ATPase activity of ABCB1 without altering its expression, further contributing to its ability to reverse multidrug resistance .
Comparison with Similar Compounds
- Kadsurenone
- Denudatin B
- N-isobutyl-deca-trans-2-trans-4-dienamide
- Hancinone D
- Hancinone C
- Galgravin
- Dihydropiperlonguminine
- Crotepoxide
Uniqueness: Wallichinine stands out due to its dual ability to inhibit platelet aggregation and reverse multidrug resistance in cancer cells. This combination of properties is not commonly found in other similar compounds, making Wallichinine a unique and valuable compound for further research and development .
Properties
IUPAC Name |
4-[1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-14H,1,8H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYZYTYFGUQBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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